molecular formula C19H17N3OS B7754044 6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one

Cat. No.: B7754044
M. Wt: 335.4 g/mol
InChI Key: VGDPJLOAGWNIDC-UHFFFAOYSA-N
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Description

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one is a heterocyclic compound that features a benzothiazole moiety fused to a dihydropyridinone ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one typically involves the condensation of benzothiazole derivatives with appropriate dihydropyridinone precursors. One common method involves the reaction of 2-aminobenzothiazole with benzylideneacetone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole or dihydropyridinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: N-oxides, sulfoxides

    Reduction: Dihydro or tetrahydro derivatives

    Substitution: Functionalized benzothiazole or dihydropyridinone derivatives

Scientific Research Applications

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,6-diamino-5-(1,3-benzothiazol-2-yl)pyrimidine: Shares the benzothiazole moiety but has a pyrimidine ring instead of a dihydropyridinone ring.

    1,3-benzothiazol-2-yl derivatives: Various derivatives with different substituents on the benzothiazole ring.

Uniqueness

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one is unique due to its specific combination of benzothiazole and dihydropyridinone rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

6-amino-5-(1,3-benzothiazol-2-yl)-1-benzyl-2,3-dihydropyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)10-11-22(18)12-13-6-2-1-3-7-13/h1-9H,10-12,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDPJLOAGWNIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C(C1=O)C2=NC3=CC=CC=C3S2)N)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=C(C1=O)C2=NC3=CC=CC=C3S2)N)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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